Ir[p-F(t-Bu)-ppy]3
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Overview
Description
Ir[p-F(t-Bu)-ppy]3 is a complex organometallic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir[p-F(t-Bu)-ppy]3 typically involves the coordination of iridium with 4-tert-butyl-2-(4-fluorophenyl)pyridine ligands. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through fractional distillation and storage under nitrogen to protect the compound from degradation .
Chemical Reactions Analysis
Types of Reactions
Ir[p-F(t-Bu)-ppy]3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of iridium.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes.
Scientific Research Applications
Ir[p-F(t-Bu)-ppy]3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ir[p-F(t-Bu)-ppy]3 involves its interaction with molecular targets through coordination chemistry. The compound can form stable complexes with various ligands, influencing the electronic properties and reactivity of the iridium center. These interactions can modulate pathways involved in catalysis, cellular processes, and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine]iridium: Similar in structure but with different substituents on the pyridine rings.
(4,4′-di-tert-butyl-2,2′-bipyridine)-bis-(5-methyl-2-(5-fluoro-phenyl)-pyridine)-iridium: Another iridium complex with different ligand configurations.
Uniqueness
Ir[p-F(t-Bu)-ppy]3 is unique due to its specific ligand arrangement, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and photophysical applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-tert-butyl-2-(4-fluorophenyl)pyridine;iridium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C15H16FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4-10H,1-3H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRXQPZPHCKET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=CC=C(C=C2)F.[Ir] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48F3IrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
880.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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